molecular formula C19H14ClFN2O3 B2438814 methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate CAS No. 338417-56-4

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate

Cat. No.: B2438814
CAS No.: 338417-56-4
M. Wt: 372.78
InChI Key: VSNGFFCMJGZKJF-ZHACJKMWSA-N
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Description

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes an isoxazole ring, a chloro-fluorophenyl group, and an anilinovinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Anilinovinyl Moiety: The anilinovinyl group can be attached through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-anilinovinyl)-3-(2-chlorophenyl)-4-isoxazolecarboxylate
  • Methyl 5-(2-anilinovinyl)-3-(2-fluorophenyl)-4-isoxazolecarboxylate
  • Methyl 5-(2-anilinovinyl)-3-(2-bromophenyl)-4-isoxazolecarboxylate

Uniqueness

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 5-[(E)-2-anilinoethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O3/c1-25-19(24)17-15(10-11-22-12-6-3-2-4-7-12)26-23-18(17)16-13(20)8-5-9-14(16)21/h2-11,22H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNGFFCMJGZKJF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C=CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)/C=C/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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